1,6-dichloroisoquinoline-3-carboxylic acid
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Overview
Description
1,6-Dichloroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO2 and a molecular weight of 242.06 g/mol . This compound is part of the isoquinoline family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dichloroisoquinoline-3-carboxylic acid typically involves the chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 1 and 6 positions. The carboxylic acid group can then be introduced through a series of reactions involving oxidation and carboxylation.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,6-Dichloroisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove chlorine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified isoquinoline derivatives.
Scientific Research Applications
1,6-Dichloroisoquinoline-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,6-dichloroisoquinoline-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloroisoquinoline: This compound has chlorine atoms at the 1 and 3 positions and is used in similar applications.
1,4-Dichloroisoquinoline: Chlorine atoms are located at the 1 and 4 positions, and it shares some chemical properties with 1,6-dichloroisoquinoline-3-carboxylic acid.
1,5-Dichloroisoquinoline: This compound has chlorine atoms at the 1 and 5 positions and is used in various chemical syntheses.
Uniqueness
This compound is unique due to the specific positioning of the chlorine atoms and the carboxylic acid group, which can influence its reactivity and interactions with other molecules. This unique structure allows for the synthesis of a wide range of derivatives with diverse applications in different fields.
Properties
CAS No. |
1592589-15-5 |
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Molecular Formula |
C10H5Cl2NO2 |
Molecular Weight |
242.1 |
Purity |
95 |
Origin of Product |
United States |
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